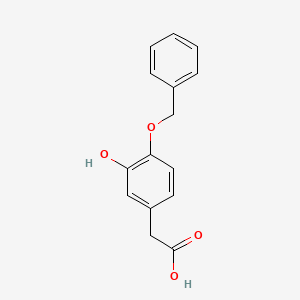

4-Benzyloxy-3-hydroxyphenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBKCKVVIGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652467 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28988-68-3 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Benzyloxy-3-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Benzyloxy-3-hydroxyphenylacetic acid, a valuable intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the final product with quantitative data summarized for clarity.

Introduction

This compound (CAS No: 28988-68-3) is a derivative of phenylacetic acid featuring a catechol-like moiety with one hydroxyl group protected by a benzyl ether. This structural motif makes it a key building block in the synthesis of various biologically active molecules, particularly in the field of drug discovery where modulation of catecholamine pathways is of interest. Its synthesis requires a strategic protection and deprotection sequence to achieve the desired isomer. This guide outlines a common and effective two-step synthesis starting from 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid).

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Benzylation: The phenolic hydroxyl group of 4-hydroxy-3-methoxyphenylacetic acid is protected as a benzyl ether.

-

Demethylation: The methyl ether at the 3-position is selectively cleaved to yield the final product.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-3-methoxyphenylacetic acid

Materials:

-

4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of 4-hydroxy-3-methoxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

To this suspension, add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-benzyloxy-3-methoxyphenylacetic acid, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

Materials:

-

4-Benzyloxy-3-methoxyphenylacetic acid

-

Boron tribromide (BBr₃) solution (1M in DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Dissolve 4-benzyloxy-3-methoxyphenylacetic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add boron tribromide solution (1M in DCM, 1.5-2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.

-

Pour the mixture into a saturated aqueous solution of sodium bicarbonate.

-

Separate the aqueous layer and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Characterization Data

The synthesized this compound was characterized by its physical properties and spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 28988-68-3 | [1] |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Pale Brown Solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and comparison with similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.50 | m | 5H | Ar-H (benzyl) |

| ~6.90 | d, J=8.0 Hz | 1H | Ar-H |

| ~6.80 | d, J=2.0 Hz | 1H | Ar-H |

| ~6.75 | dd, J=8.0, 2.0 Hz | 1H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂-Ph |

| ~3.55 | s | 2H | -CH₂-COOH |

| variable | br s | 1H | Ar-OH |

| variable | br s | 1H | -COOH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -COOH |

| ~146.0 | Ar-C-O (benzyl) |

| ~145.5 | Ar-C-OH |

| ~137.0 | Ar-C (benzyl ipso) |

| ~128.5 | Ar-CH (benzyl) |

| ~128.0 | Ar-CH (benzyl) |

| ~127.5 | Ar-CH (benzyl) |

| ~127.0 | Ar-C (ipso) |

| ~122.0 | Ar-CH |

| ~116.5 | Ar-CH |

| ~115.0 | Ar-CH |

| ~71.0 | -O-CH₂-Ph |

| ~40.5 | -CH₂-COOH |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (phenolic) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (phenol) |

MS (Mass Spectrometry)

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 258 | [M]⁺, Molecular ion |

| 213 | [M - COOH]⁺, Loss of carboxylic acid group |

| 167 | [M - C₇H₇]⁺, Loss of benzyl group |

| 91 | [C₇H₇]⁺, Benzyl cation (tropylium ion) - often a base peak |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the characterization of the synthesized this compound.

Conclusion

This guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthesis is robust and scalable, making it suitable for laboratory and potentially pilot-scale production. The comprehensive characterization data serves as a valuable reference for researchers and scientists in verifying the identity and purity of the synthesized compound, facilitating its use in further drug development and medicinal chemistry applications.

References

Spectroscopic Data of 4-Benzyloxy-3-hydroxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzyloxy-3-hydroxyphenylacetic acid. Due to the limited availability of published spectroscopic data for this specific compound, this guide presents data from closely related structural analogs, namely 4-benzyloxyphenylacetic acid and homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), to provide a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.

Chemical Structure

This compound

-

Molecular Formula: C₁₅H₁₄O₄

-

Molecular Weight: 258.27 g/mol

-

CAS Number: 28988-68-3[1]

-

Physical Form: Pale Brown Solid[2]

-

Melting Point: 108-110°C[2]

-

Solubility: Chloroform, Methanol[2]

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, IR, and MS data for key structural analogs. These data points are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Benzyloxyphenylacetic acid | CDCl₃ | 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.20 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH₂-), 3.55 (s, 2H, -CH₂COOH) |

| Homovanillic acid | DMSO-d₆ | 12.2 (s, 1H, -COOH), 8.8 (s, 1H, -OH), 6.75 (d, J=1.2 Hz, 1H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 3.75 (s, 3H, -OCH₃), 3.45 (s, 2H, -CH₂COOH) |

Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| 4-Benzyloxyphenylacetic acid | CDCl₃ | 178.0 (-COOH), 157.5 (C-O), 137.0 (Ar-C), 130.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 126.5 (Ar-C), 115.0 (Ar-CH), 70.0 (-OCH₂-), 40.5 (-CH₂COOH) |

| Homovanillic acid | DMSO-d₆ | 173.5 (-COOH), 147.5 (C-O), 145.0 (C-O), 127.0 (Ar-C), 121.0 (Ar-CH), 115.5 (Ar-CH), 112.5 (Ar-CH), 55.5 (-OCH₃), 40.0 (-CH₂COOH) |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of Analogous Compounds

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 4-Benzyloxyphenylacetic acid | KBr | 3400-2500 (O-H stretch, broad, carboxylic acid), 1700 (C=O stretch, carboxylic acid), 1610, 1510 (C=C stretch, aromatic), 1240 (C-O stretch, ether and acid) |

| Homovanillic acid | KBr | 3500-3300 (O-H stretch, phenol), 3300-2500 (O-H stretch, broad, carboxylic acid), 1705 (C=O stretch, carboxylic acid), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether and acid) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

| Compound | Ionization Method | Key m/z values (Fragmentation Pattern) |

| 4-Benzyloxyphenylacetic acid | ESI- | [M-H]⁻ at m/z 241. Expected fragments: loss of CO₂ (m/z 197), cleavage of benzyl group (m/z 91). |

| Homovanillic acid | EI | M⁺ at m/z 182. Key fragments: [M-COOH]⁺ at m/z 137 (base peak), further fragmentation consistent with the substituted benzyl moiety. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is typically employed with a spectral width of around 220 ppm. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL level) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). For Electron Ionization (EI), a small amount of the solid sample is introduced directly into the ion source, where it is vaporized by heating.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap for ESI; magnetic sector or quadrupole for EI) is used.

-

ESI-MS Parameters: The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum sensitivity and stable spray.

-

EI-MS Parameters: The sample is ionized by a beam of electrons, typically at 70 eV. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information. The most typical fragmentation for phenylacetic acids involves the cleavage of the bond alpha to the carbonyl function.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to the characterization of this compound. Researchers are encouraged to use the data from analogous compounds as a reference point for interpreting their own experimental results.

References

An In-depth Technical Guide to 4-Benzyloxy-3-hydroxyphenylacetic Acid: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Benzyloxy-3-hydroxyphenylacetic acid, a key intermediate in various synthetic pathways, including those for pharmacologically active molecules. This document details its melting point and solubility characteristics, provides standardized experimental protocols for their determination, and situates the compound within a relevant biochemical context.

Core Physicochemical Data

The fundamental physical properties of this compound are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Solvents |

| Melting Point | 108-110°C[1][2] | Not Applicable |

| Solubility | Soluble[1] | Chloroform, Methanol |

| Appearance | Pale Brown Solid[1][2] | Not Applicable |

| Molecular Formula | C₁₅H₁₄O₄[1][2] | Not Applicable |

| Molecular Weight | 258.27 g/mol [1][2] | Not Applicable |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1°C, whereas impurities can lead to a depressed and broader melting range.[3][4]

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[5]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[7]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise determination in subsequent trials.[3][4]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[3]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point of the sample.[3][6]

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation development.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent and agitated. The degree to which the solute dissolves is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated cylinders or pipettes

-

Spatula and weighing balance

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a small test tube.[8]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, chloroform) to the test tube in small portions.[8]

-

Agitation: After each addition of the solvent, vigorously shake or vortex the test tube to facilitate dissolution.[8]

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions.

-

Systematic Testing: This procedure can be systematically applied to a range of solvents of varying polarities to establish a comprehensive solubility profile. A common testing sequence starts with water, followed by ether, and then aqueous solutions of acid and base to classify the compound.[8][9]

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, this section includes diagrams of a relevant biochemical pathway and a common analytical workflow.

Dopamine Metabolism Pathway

This compound is the benzyl ether of homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine.[10] Understanding the dopamine metabolism pathway is therefore relevant to the study of this compound and its potential biological applications. The benzyl group acts as a protecting group for the phenolic hydroxyl group of HVA.

Caption: Metabolic pathway of dopamine leading to the formation of homovanillic acid (HVA).

Experimental Workflow for HPLC Analysis of Phenolic Acids

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for the separation, identification, and quantification of phenolic acids, including compounds structurally related to this compound.[5][9]

Caption: General experimental workflow for the analysis of phenolic acids using HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. en.humanmetabolome.com [en.humanmetabolome.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 10. Homovanillic Acid | C9H10O4 | CID 1738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-(Benzyloxy)-3-hydroxyphenylacetic Acid (CAS 28988-68-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-hydroxyphenylacetic acid, with CAS number 28988-68-3, is a substituted phenylacetic acid derivative. Its chemical structure features a benzyl ether protecting group on the phenolic hydroxyl at the 4-position and a free hydroxyl group at the 3-position. This compound is primarily utilized as a crucial intermediate in organic synthesis, particularly in the preparation of more complex molecules where selective protection of a catechol or hydroquinone system is required. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and available spectral data to support its use in research and development.

Chemical Structure and Properties

The structural formula of 4-(Benzyloxy)-3-hydroxyphenylacetic acid is presented below, along with a table summarizing its key physicochemical properties.

Chemical Structure

Caption: Chemical structure of 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28988-68-3 | N/A |

| Molecular Formula | C₁₅H₁₄O₄ | [1] |

| Molecular Weight | 258.27 g/mol | [1] |

| Appearance | Pale Brown Solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

Synthesis

4-(Benzyloxy)-3-hydroxyphenylacetic acid is typically synthesized from a commercially available starting material such as 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). The synthesis involves the selective protection of one of the phenolic hydroxyl groups as a benzyl ether.

Synthetic Workflow

Caption: Synthetic workflow for 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Experimental Protocol: Selective Benzylation

This protocol is a representative method adapted from general procedures for selective benzylation of catechols.

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3,4-dihydroxyphenylacetic acid (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add a weak base such as potassium carbonate (1.1 equivalents) to the solution. The reaction is typically stirred at room temperature for 30-60 minutes to allow for the formation of the phenoxide. The less hindered hydroxyl group is preferentially deprotonated.

-

Benzylation: Slowly add benzyl chloride or benzyl bromide (1.0-1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(Benzyloxy)-3-hydroxyphenylacetic acid.

Spectral Data (Reference)

¹H NMR Spectroscopy

The expected proton NMR spectrum of 4-(Benzyloxy)-3-hydroxyphenylacetic acid would show characteristic signals for the aromatic protons of both the phenylacetic acid moiety and the benzyl group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons of the acetic acid side chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals corresponding to the carboxyl carbon, the aromatic carbons of both ring systems, and the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption for the carboxylic acid O-H stretch, a strong absorption for the C=O of the carboxylic acid, and characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage.

Mass Spectrometry

The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the benzyl ether.

Biological Role and Applications

There is limited direct evidence for the biological activity of 4-(Benzyloxy)-3-hydroxyphenylacetic acid itself. Its primary significance lies in its role as a synthetic intermediate and a protected form of 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine.

Role as a Synthetic Intermediate

The benzyl group serves as an effective protecting group for the phenolic hydroxyl, allowing for chemical modifications at other positions of the molecule, such as the carboxylic acid or the free hydroxyl group. The benzyl group can be readily removed by catalytic hydrogenation.

Caption: Deprotection to yield the active metabolite.

Relevance to 3,4-Dihydroxyphenylacetic Acid (DOPAC)

3,4-Dihydroxyphenylacetic acid is an endogenous catecholamine metabolite with various reported biological activities. By using the benzylated form, researchers can introduce a stable precursor into biological systems for studies where the controlled release of DOPAC is desired.

Safety and Handling

As with any chemical, 4-(Benzyloxy)-3-hydroxyphenylacetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(Benzyloxy)-3-hydroxyphenylacetic acid is a valuable synthetic intermediate, primarily used as a protected form of 3,4-dihydroxyphenylacetic acid. Its well-defined chemical and physical properties, along with established synthetic and deprotection methodologies, make it a useful tool for chemists and pharmacologists in the synthesis of complex target molecules and in the study of catecholamine metabolism and signaling. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

References

Biological Screening of 4-Benzyloxy-3-hydroxyphenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 4-benzyloxy-3-hydroxyphenylacetic acid derivatives, with a focus on their potential as aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. This document outlines the synthesis, experimental protocols for biological evaluation, and quantitative activity data for this class of compounds.

Introduction

This compound and its derivatives represent a class of organic compounds with a core structure that has garnered interest in medicinal chemistry. The presence of the benzyloxy and hydroxyphenylacetic acid moieties provides a scaffold that can be readily modified to explore structure-activity relationships (SAR) for various biological targets. One of the key areas of investigation for these compounds is their ability to inhibit aldose reductase, an enzyme critically involved in the complications of diabetes.

Aldose Reductase Inhibition

Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, the excess glucose is shunted to the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to sorbitol, with NADPH as a cofactor. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these conditions.

Signaling Pathway

The following diagram illustrates the role of aldose reductase in the polyol pathway and the downstream consequences of its activation in hyperglycemic conditions.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available materials such as 4-hydroxyphenylacetic acid. A general synthetic scheme involves the protection of the phenolic hydroxyl group, followed by esterification or amidation of the carboxylic acid moiety.

General Synthetic Workflow

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of the core scaffold, this compound, involves the protection of the hydroxyl group of a suitable precursor. For instance, starting from a commercially available substituted phenylacetic acid.

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-dihydroxyphenylacetic acid in acetone, add potassium carbonate.

-

Add benzyl chloride dropwise to the stirred suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Screening: Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase is determined using a spectrophotometric assay. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by the enzyme in the presence of a substrate.

Experimental Workflow for Aldose Reductase Inhibition Assay

Detailed Protocol for Aldose Reductase Inhibition Assay

Materials:

-

Rat lens aldose reductase (partially purified)

-

Sodium phosphate buffer (pH 6.2)

-

NADPH

-

DL-Glyceraldehyde (substrate)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Quercetin or another known aldose reductase inhibitor (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a crude homogenate of rat lenses in phosphate buffer. Centrifuge the homogenate and use the supernatant containing aldose reductase for the assay.

-

Assay Mixture: In a cuvette, prepare a reaction mixture containing sodium phosphate buffer, NADPH, the enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a few minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the substrate, DL-glyceraldehyde.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes) using the spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

The following table summarizes the aldose reductase inhibitory activity of a series of substituted benzyloxyphenylacetic acids. While specific data for this compound derivatives is limited in publicly available literature, the data for related compounds provides valuable insight into the structure-activity relationship.

| Compound ID | R Group (Substitution on Benzyl Ring) | IC50 (µM) |

| 5d | 4-Bromo | 20.9 |

| Control | Quercetin | ~2.3 |

Data for compound 5d is sourced from a study on substituted benzyloxyphenylacetic acids. The specific position of the benzyloxy group on the phenylacetic acid was not explicitly defined as 4-benzyloxy-3-hydroxy in the available abstract. Further research is needed to isolate data for the exact scaffold.

Conclusion

This compound derivatives present a promising scaffold for the development of novel aldose reductase inhibitors. The synthetic routes are accessible, and the biological evaluation can be performed using established in vitro assays. The preliminary data on related structures suggest that substitutions on the benzyl ring can significantly influence the inhibitory potency. Further investigation is warranted to synthesize and screen a broader range of derivatives of this compound to establish a clear structure-activity relationship and to identify lead compounds with potent aldose reductase inhibitory activity for potential therapeutic applications in managing diabetic complications.

Initial Investigation of 4-Benzyloxy-3-hydroxyphenylacetic Acid Bioactivity: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive initial investigation into the potential bioactivity of 4-Benzyloxy-3-hydroxyphenylacetic acid. Due to the limited direct research on this specific molecule, this guide focuses on the well-documented bioactivities of its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC), a key endogenous metabolite of dopamine and a catabolite of dietary flavonoids. By examining the established antioxidant, anti-inflammatory, and cytoprotective effects of DOPAC, we extrapolate potential therapeutic avenues for this compound. This document includes a critical analysis of structure-activity relationships, detailed experimental protocols for assessing bioactivity, and visualizations of relevant signaling pathways to guide future research and development.

Introduction: Unveiling the Potential of a Novel Phenylacetic Acid Derivative

This compound is a derivative of 3,4-dihydroxyphenylacetic acid (DOPAC), a molecule with known biological significance. DOPAC is a primary metabolite of the neurotransmitter dopamine and is also produced from the microbial fermentation of dietary polyphenols. It is recognized for its antioxidant and anti-inflammatory properties. The introduction of a benzyl group to the 4-hydroxy position of the phenyl ring in this compound presents an intriguing modification that could modulate its physicochemical properties, such as lipophilicity, and potentially alter its biological activity, metabolic stability, and cellular uptake. This modification may serve as a pro-drug strategy, releasing the active DOPAC upon enzymatic cleavage within the body, or it may confer novel bioactivities. This guide aims to provide a foundational understanding to stimulate and direct further preclinical investigation.

Inferred Bioactivity from the Parent Compound: 3,4-Dihydroxyphenylacetic Acid (DOPAC)

The bioactivity of this compound is currently uncharacterized. However, a significant body of research on its parent compound, DOPAC, provides a strong basis for inferring its potential biological effects.

Antioxidant Activity

DOPAC is a potent antioxidant, a property attributed to its catechol structure which enables it to effectively scavenge free radicals.[1] Studies have demonstrated that DOPAC can inhibit lipid peroxidation and spare endogenous antioxidants like α-tocopherol (Vitamin E) in biological membranes.[2] It has been shown to be more effective than other quercetin metabolites in scavenging free radicals and inducing phase II detoxifying enzymes.

Anti-inflammatory Effects

DOPAC has demonstrated significant anti-inflammatory properties. It can reduce the secretion of pro-inflammatory cytokines in mononuclear cells.[3] Furthermore, in animal models of type 2 diabetes, administration of DOPAC led to a decrease in pro-inflammatory markers such as lipopolysaccharide (LPS) and interleukin-6 (IL-6), while increasing the level of the anti-inflammatory cytokine IL-10.[4]

Neuroprotection

As a major metabolite of dopamine, DOPAC plays a role in neurological processes.[5][6] It has been shown to modulate nitric oxide-induced toxicity in neuronal cells and can protect against mitochondrial dysfunction.[7][8] However, at high concentrations, it may contribute to oxidative stress, highlighting a dose-dependent dual role.[5][8]

Gut Health

Recent studies have highlighted the role of DOPAC in maintaining gut barrier function. In a mouse model of type 2 diabetes, DOPAC improved gut barrier integrity by enhancing the expression of tight junction proteins.[4] This effect is mediated through the inhibition of the MAPK-MLCK signaling pathway.[4]

Quantitative Data on the Bioactivity of 3,4-Dihydroxyphenylacetic Acid (DOPAC)

The following tables summarize key quantitative data from studies on DOPAC, which can serve as a benchmark for future investigations into this compound.

| Bioactivity | Assay | Model System | Key Findings | Reference |

| Antioxidant | Inhibition of α-tocopherol consumption | Rat plasma oxidized by AAPH | 50 µM DOPAC induced a lag phase and delayed the rate of α-tocopherol consumption. | [2] |

| Antioxidant | DPPH radical scavenging | In vitro | Exhibited potent DPPH radical scavenging activity. | [1] |

| Anti-inflammatory | Cytokine level measurement | T2D mice | Administration of 75 and 150 mg/kg/day decreased LPS and IL-6 levels and increased IL-10 levels. | [4] |

| Cytoprotection | Cell viability assay (MTS) | MIN6 pancreatic β-cells | 250 µM DOPAC completely prevented cholesterol-induced cytotoxicity. | [7] |

| Neuroprotection | Cell viability assay | PC-12 cells | Below 200 nmol/10^6 cells, DOPAC inhibited NO-induced apoptosis. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the bioactivity of this compound, based on established protocols for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound starts from protocatechuic acid (3,4-dihydroxybenzoic acid).

Principle: This multi-step synthesis involves selective benzylation of one hydroxyl group, followed by conversion of the carboxylic acid to the phenylacetic acid homologue.

Protocol:

-

Selective Benzylation of Protocatechuic Acid:

-

Dissolve protocatechuic acid in a suitable solvent such as DMF or acetone.

-

Add a base, for example, potassium carbonate (K₂CO₃), to deprotonate the more acidic 4-hydroxyl group.

-

Slowly add one equivalent of benzyl bromide (BnBr) at room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting 4-benzyloxy-3-hydroxybenzoic acid by column chromatography or recrystallization.

-

-

Reduction of the Carboxylic Acid:

-

Dissolve the 4-benzyloxy-3-hydroxybenzoic acid in an anhydrous solvent such as THF.

-

Slowly add a reducing agent, for instance, lithium aluminum hydride (LiAlH₄), at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the mixture and extract the filtrate to obtain 4-benzyloxy-3-hydroxyphenylmethanol.

-

-

Conversion to Phenylacetic Acid:

-

Convert the alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl₂) or a similar reagent.

-

React the benzyl chloride with sodium cyanide (NaCN) to form the nitrile.

-

Hydrolyze the nitrile under acidic or basic conditions to yield this compound.

-

Purify the final product by recrystallization.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that is quantified spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 100 µL of each dilution to a well.

-

Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in Macrophages

Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below to aid in the conceptualization of the research approach.

Inferred Anti-inflammatory Signaling Pathway

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Bioactivity Screening

Caption: Proposed experimental workflow for the bioactivity screening of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the bioactivity of this compound is currently lacking, the extensive research on its parent compound, 3,4-dihydroxyphenylacetic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl group is a key structural modification that warrants detailed study to understand its influence on the molecule's biological properties.

Future research should focus on:

-

Efficient Synthesis: Developing and optimizing a robust synthetic route for this compound.

-

In Vitro Bioactivity Profiling: Systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties using the protocols outlined in this guide.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by the compound.

-

Pro-drug Potential: Determining if this compound is metabolized to DOPAC in biological systems.

-

In Vivo Efficacy: Progressing to well-designed animal models to assess its therapeutic potential in relevant disease states.

This technical guide serves as a foundational resource to catalyze further research into the promising, yet unexplored, bioactivity of this compound.

References

- 1. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-Dihydroxyphenylacetic acid (DOPAC) - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 3,4-Dihydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. repositorio.uchile.cl [repositorio.uchile.cl]

- 8. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzyloxy-3-hydroxyphenylacetic Acid: A Comprehensive Technical Guide for its Role as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 4-benzyloxy-3-hydroxyphenylacetic acid, a valuable synthetic intermediate in the development of complex molecules and pharmacologically active compounds. Its unique structure, featuring a selectively protected catechol motif and a reactive carboxylic acid, makes it a strategic building block for a range of chemical transformations.

Physicochemical Properties

This compound is a pale brown solid with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .[1][2][3][4] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 28988-68-3 | [1][2][4] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2][4] |

| Molecular Weight | 258.27 g/mol | [1][2][4] |

| Appearance | Pale Brown Solid | [1] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in Chloroform, Methanol | [1] |

Synthesis of this compound

A viable and efficient method for the preparation of this compound involves the regioselective O-benzylation of the 4-hydroxyl group of 3,4-dihydroxyphenylacetic acid. This selectivity is achieved due to the higher acidity of the 4-hydroxyl proton compared to the 3-hydroxyl proton, which is involved in an intramolecular hydrogen bond with the carboxylic acid side chain.

Experimental Protocol: Selective 4-O-Benzylation

This protocol is based on established methods for the selective benzylation of similar catechol-containing compounds.

Materials:

-

3,4-Dihydroxyphenylacetic acid

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3,4-dihydroxyphenylacetic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Expected Yield and Purity:

While specific data for this reaction is not widely published, yields for similar selective benzylation reactions typically range from 70-85%, with purity exceeding 95% after chromatographic purification.

Synthetic Workflow

Spectroscopic Characterization (Predicted)

Due to the limited availability of published spectroscopic data for this compound, the following tables provide predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45-7.30 | m | 5H | Ar-H (benzyl) |

| ~6.90 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~3.60 | s | 2H | -CH₂ -COOH |

| ~5.50 (broad) | s | 1H | Ar-OH |

| >10 (broad) | s | 1H | -COOH |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C OOH |

| ~148.0 | C -OBn |

| ~145.0 | C -OH |

| ~137.0 | Ar-C (benzyl, ipso) |

| ~129.0 | Ar-C (benzyl) |

| ~128.5 | Ar-C (benzyl) |

| ~127.5 | Ar-C (benzyl) |

| ~126.0 | Ar-C |

| ~122.0 | Ar-C H |

| ~116.0 | Ar-C H |

| ~115.0 | Ar-C H |

| ~71.0 | -O-C H₂-Ph |

| ~40.0 | -C H₂-COOH |

Predicted Mass Spectrometry Data (ESI-)

| m/z | Interpretation |

| 257.08 | [M-H]⁻ |

| 213.09 | [M-H-CO₂]⁻ |

| 167.06 | [M-H-C₇H₇]⁻ (loss of benzyl group) |

Application as a Synthetic Intermediate: Synthesis of Isoquinoline Alkaloids

This compound is a valuable precursor for the synthesis of isoquinoline alkaloids, a large family of natural products with diverse and potent biological activities. The synthetic strategy often involves the conversion of the phenylacetic acid to a phenylethylamine derivative, followed by a Pictet-Spengler or Bischler-Napieralski cyclization to construct the isoquinoline core.

General Synthetic Pathway to Isoquinolines

Exemplary Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Precursor

This protocol outlines the initial steps towards the synthesis of a tetrahydroisoquinoline scaffold.

Step 1: Amide Formation

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of a suitable amine (e.g., phenylethylamine, 1.1 eq) and triethylamine (1.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the amide.

Step 2: Reduction of the Amide

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the amide from Step 1 in THF dropwise.

-

Stir the mixture at room temperature for 6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the corresponding phenylethylamine derivative.

This amine can then be used in a subsequent cyclization reaction to form the desired isoquinoline ring system.

Conclusion

This compound serves as a versatile and strategically important intermediate in organic synthesis. The presence of a protected hydroxyl group at the 4-position allows for selective functionalization of the aromatic ring, while the carboxylic acid moiety provides a handle for chain extension and the introduction of various functional groups. Its utility in the synthesis of complex natural products like isoquinoline alkaloids highlights its significance for researchers and professionals in drug discovery and development. The provided protocols and data serve as a valuable resource for the synthesis and application of this key building block.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

Stability of the Benzyl Protecting Group in 4-Benzyloxy-3-hydroxyphenylacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its structure incorporates a benzyl ether protecting group for a phenolic hydroxyl function, a common strategy in multi-step organic synthesis to mask a reactive site and prevent unwanted side reactions. The successful application of this intermediate hinges on a thorough understanding of the stability of the benzyl protecting group under a variety of chemical environments. This technical guide provides a comprehensive overview of the stability of the benzyl group in this compound, detailing its behavior under acidic, basic, oxidative, and reductive conditions. While specific quantitative stability data for this exact molecule is limited in the public domain, this guide extrapolates from the well-established chemistry of benzyl ethers to provide a robust framework for its handling and deprotection. The deprotected compound, 4-hydroxyphenylacetic acid, is a known microbial metabolite of polyphenols and has been investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.[3]

Data Presentation: Stability of the Benzyl Ether Group

The stability of the benzyl protecting group is highly dependent on the reaction conditions. The following tables summarize the general stability of benzyl ethers, which is directly applicable to this compound, under various chemical environments.

Table 1: Stability under Acidic and Basic Conditions

| Condition Category | Reagent/Condition | General Stability of Benzyl Ether | Expected Outcome for this compound |

| Acidic | |||

| Mild Acids (e.g., Acetic Acid) | Generally Stable | Stable under mild acidic workup conditions. | |

| Strong Protic Acids (e.g., HBr, HI) | Labile, Cleavage Occurs | Cleavage to 4-hydroxy-3-hydroxyphenylacetic acid and benzyl bromide/iodide. | |

| Lewis Acids (e.g., BCl₃, BBr₃) | Labile, Effective Cleavage | Efficient cleavage to the corresponding phenol. | |

| Solid-supported Acids (e.g., Amberlyst-15) | Cleavage at elevated temperatures | Debenzylation can be achieved, often requiring heat.[4] | |

| Basic | |||

| Strong Bases (e.g., NaOH, KOH) | Generally Stable | The benzyl ether is stable, but the carboxylic acid will be deprotonated. | |

| Organometallics (e.g., n-BuLi) | Generally Stable | Stable to organometallic reagents. | |

| Amine Bases (e.g., Triethylamine) | Stable | Stable under typical organic reaction conditions employing amine bases. |

Table 2: Stability under Reductive and Oxidative Conditions

| Condition Category | Reagent/Condition | General Stability of Benzyl Ether | Expected Outcome for this compound |

| Reductive | |||

| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile, Common Deprotection Method | Clean and efficient cleavage to 4-hydroxy-3-hydroxyphenylacetic acid and toluene.[5] | |

| Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) | Labile, Milder Alternative to H₂ | Effective debenzylation under milder and safer conditions.[6] | |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Labile | Cleavage of the benzyl ether. | |

| Oxidative | |||

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Labile, especially with light | Oxidative cleavage to the corresponding phenol.[7][8] | |

| Cerium(IV) Ammonium Nitrate (CAN) | Labile | Oxidative debenzylation. | |

| Ozone (O₃) | Labile | Cleavage of the benzyl ether. | |

| Mild Oxidants (e.g., MnO₂) | Generally Stable | The benzyl ether is typically stable to mild oxidizing agents. |

Experimental Protocols

The following are detailed methodologies for the most common and effective methods of cleaving the benzyl ether in a molecule such as this compound.

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

This is one of the most widely used and mildest methods for benzyl ether deprotection.

Objective: To cleave the benzyl ether protecting group under neutral, reductive conditions.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (or other suitable solvent like ethanol or ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Celite®

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a suitable solvent (e.g., methanol) in a flask equipped with a magnetic stir bar.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution.

-

Purge the reaction vessel with an inert gas (e.g., Argon) for several minutes.

-

Introduce hydrogen gas (H₂) into the flask, typically via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (disappearance of the starting material), purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the deprotected product, 4-hydroxy-3-hydroxyphenylacetic acid.

Protocol 2: Oxidative Cleavage using DDQ

This method is a valuable alternative when reductive conditions are not compatible with other functional groups in the molecule.

Objective: To cleave the benzyl ether protecting group under oxidative conditions.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Visible light source (optional, can accelerate the reaction)[7]

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and a small amount of water (e.g., 18:1 v/v).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. For less reactive benzyl ethers, the reaction can be accelerated by irradiation with visible light.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 4-hydroxy-3-hydroxyphenylacetic acid.

Mandatory Visualization

Logical Relationships and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. thaiscience.info [thaiscience.info]

- 5. qualitas1998.net [qualitas1998.net]

- 6. researchgate.net [researchgate.net]

- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Investigation of 4-Benzyloxy-3-hydroxyphenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the theoretical and computational characterization of 4-Benzyloxy-3-hydroxyphenylacetic acid, a phenolic acid with potential pharmacological applications. The methodologies outlined herein are based on established computational chemistry techniques and provide a roadmap for in-silico analysis of its structural, electronic, and biological properties.

Introduction

This compound belongs to the family of hydroxyphenylacetic acids, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The introduction of a bulky benzyloxy group is anticipated to modulate its physicochemical and pharmacokinetic profiles compared to its parent compound, 3,4-dihydroxyphenylacetic acid (DOPAC). This guide details the theoretical and computational approaches to elucidate these properties, providing a foundation for further drug development efforts.

Theoretical and Computational Methodologies

A systematic in-silico investigation of this compound can provide critical insights into its behavior at a molecular level. The following workflow outlines a robust computational approach.

Methodological & Application

Application Note: Determination of Purity of 4-Benzyloxy-3-hydroxyphenylacetic Acid using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyloxy-3-hydroxyphenylacetic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for assessing the purity of such compounds.

This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described methodology is suitable for routine quality control analysis and for monitoring the compound's stability.

Principle

The method employs a C18 stationary phase to separate this compound from its potential impurities. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. The analyte and its impurities are detected by a UV detector at a wavelength where they exhibit significant absorbance. Quantification of purity is achieved by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Materials and Methods

3.1. Instrumentation

-

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

3.2. Chemicals and Reagents

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (ACS grade)

-

Water (HPLC grade)

3.3. Chromatographic Conditions

A generalized set of HPLC conditions is presented in the table below. These parameters may require optimization based on the specific HPLC system and column used.

| Parameter | Condition |

| HPLC System | Any standard HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, then hold for 2 minutes, and re-equilibrate for 3 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 275 nm |

| Run Time | Approximately 15 minutes |

3.4. Experimental Protocols

3.4.1. Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase initial conditions (95% A: 5% B).

3.4.2. Sample Preparation

-

Accurately weigh about 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.

-

Dissolve the sample in methanol and make up the volume.

-

Dilute 1 mL of this solution to 10 mL with the mobile phase initial conditions.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

4.1. Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak. The following table summarizes typical retention times and peak areas for the main compound and potential impurities.

| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |

| 1 | Impurity 1 (e.g., Phenol) | 3.2 | 1500 | 0.05 |

| 2 | Impurity 2 (e.g., 4-Hydroxybenzoic acid) | 4.5 | 3000 | 0.10 |

| 3 | This compound | 8.1 | 2989500 | 99.85 |

| Total | 3004000 | 100.00 |

4.2. Method Validation Summary

The performance characteristics of this HPLC method are summarized below. The data is based on validation studies of similar phenolic acid analyses.[3][4][5]

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98% - 102% |

| Precision (% RSD) | < 2% |

Visualization

5.1. Experimental Workflow

The logical flow of the analytical process for determining the purity of this compound is illustrated in the following diagram.

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the determination of the purity of this compound. This method can be effectively implemented in quality control laboratories for the routine analysis of this compound, ensuring its suitability for further use in research and drug development.

References

Synthesis of 4-Benzyloxy-3-hydroxyphenylacetic Acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust three-step synthetic pathway commencing from the readily available starting material, homovanillic acid.

Introduction

This compound serves as a key building block in medicinal chemistry, primarily due to its structural resemblance to endogenous catecholamines and its utility in the synthesis of more complex molecular architectures. The strategic placement of the benzyl ether allows for selective modification of the phenolic hydroxyl group, a common requirement in drug design and optimization. This protocol offers a reliable and reproducible method for the preparation of this important synthetic intermediate.

Overall Reaction Scheme

The synthesis proceeds through a three-step sequence:

-

Protection of the Carboxylic Acid: The carboxylic acid moiety of homovanillic acid is first protected as a methyl ester to prevent unwanted side reactions in the subsequent benzylation step.

-

Selective Benzylation: The phenolic hydroxyl group of the methyl homovanillate is then selectively protected using benzyl bromide.

-

Deprotection of the Carboxylic Acid: Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents for the Synthesis of Methyl Homovanillate (Step 1)

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Homovanillic Acid | 182.17 | 25.0 g | 0.137 | 1.0 |

| Methanol | 32.04 | 300 mL | - | - |

| Sulfuric Acid (conc.) | 98.08 | 1.5 mL | - | Catalytic |

Table 2: Reagents for the Synthesis of Methyl 4-Benzyloxy-3-methoxyphenylacetate (Step 2)

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl Homovanillate | 196.20 | 24.1 g | 0.123 | 1.0 |

| Benzyl Bromide | 171.04 | 15.6 mL (22.0 g) | 0.129 | 1.05 |

| Potassium Carbonate | 138.21 | 20.4 g | 0.148 | 1.2 |

| Acetone | 58.08 | 250 mL | - | - |

Table 3: Reagents for the Synthesis of this compound (Step 3)

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Methyl 4-Benzyloxy-3-methoxyphenylacetate | 286.32 | Assumed quantitative | 0.123 | 1.0 |

| Sodium Hydroxide | 40.00 | 7.4 g | 0.185 | 1.5 |

| Methanol | 32.04 | 150 mL | - | - |

| Water | 18.02 | 50 mL | - | - |

Experimental Protocols

Step 1: Synthesis of Methyl Homovanillate

This procedure is adapted from a published synthesis of methyl homovanillate.[1][2]

-

To a 500 mL round-bottom flask, add homovanillic acid (25.0 g, 137 mmol), methanol (300 mL), and concentrated sulfuric acid (1.5 mL).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Dissolve the residue in 100 mL of ethyl acetate.

-

Wash the organic phase with a saturated sodium bicarbonate solution (100 mL) and then with brine (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl homovanillate as a white solid.

-

Expected Yield: 24.1 g (90%)

Step 2: Synthesis of Methyl 4-Benzyloxy-3-methoxyphenylacetate

This procedure is based on standard Williamson ether synthesis protocols.[3][4]

-

In a 500 mL round-bottom flask, dissolve methyl homovanillate (24.1 g, 123 mmol) in 250 mL of anhydrous acetone.

-

Add potassium carbonate (20.4 g, 148 mmol) to the solution.

-

To the stirred suspension, add benzyl bromide (15.6 mL, 129 mmol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.

Step 3: Synthesis of this compound

This procedure is based on standard ester hydrolysis methods.

-

Dissolve the methyl 4-benzyloxy-3-methoxyphenylacetate from the previous step in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add sodium hydroxide (7.4 g, 185 mmol) to the solution.

-

Heat the reaction mixture to reflux for 4 hours.

-

After cooling to room temperature, remove the methanol in vacuo.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

A white precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Strategic Use of 4-Benzyloxy-3-hydroxyphenylacetic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Benzyloxy-3-hydroxyphenylacetic acid as a pivotal intermediate in the synthesis of pharmacologically active compounds. The strategic placement of the benzyl protective group on the 4-hydroxy position of 3,4-dihydroxyphenylacetic acid (DOPAC) allows for selective functionalization of the remaining hydroxyl group and the carboxylic acid moiety, making it a valuable building block for complex molecular architectures. This document outlines its application in the asymmetric synthesis of β-(3,4-dihydroxyphenyl)lactic acid (Danshensu), a natural product with significant therapeutic potential for cardiovascular diseases. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and relevant biological pathways are provided to facilitate research and drug development.

Application in the Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid (Danshensu)